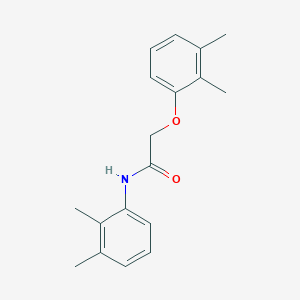

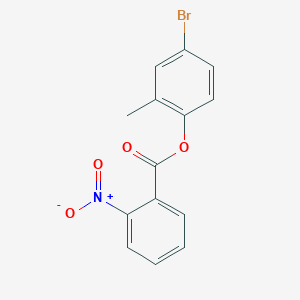

2-(2,3-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with readily available precursors. For example, a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU in cooled condition (Sharma et al., 2018). This method can be adapted for the synthesis of “2-(2,3-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide” by altering the substituents on the starting materials to match the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography and spectroscopic techniques. For instance, the crystal structure of N-(3,4-Dimethylphenyl)acetamide shows molecules linked into infinite chains through N—H⋯O hydrogen bonding (Gowda et al., 2007). This information suggests that “2-(2,3-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide” might also exhibit significant hydrogen bonding in its solid-state structure, affecting its crystallinity and solubility.

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures often include nucleophilic substitution reactions, amide bond formation, and interactions with biological targets. The anticonvulsant activity of similar compounds, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, suggests that the compound may also participate in biological interactions modulating neural activities (Pękala et al., 2011).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystallinity can be inferred from similar compounds. The detailed molecular structure analysis provides insights into the potential physical properties of “2-(2,3-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide,” including its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other chemical entities, can be deduced from the functional groups present in the molecule. Compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide have been studied for their spectroscopic characteristics and molecular interactions, indicating how the dimethylphenoxy and dimethylphenyl groups might influence the chemical behavior of the target compound (Arjunan et al., 2012).

Applications De Recherche Scientifique

Chemical Synthesis and Environmental Analysis

- A new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), was developed for sensitive detection of carbonyl compounds in environmental water samples. This probe allows trace measurement of aldehydes and ketones, demonstrating improved sensitivity and specificity for environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Medicinal Chemistry Applications

- Research on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs revealed their anticonvulsant activity. These compounds show promise in treating seizures and enhancing cognitive functions through mechanisms involving the inhibition of voltage-gated sodium currents and enhancement of the GABA effect (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).

- The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showed anticancer activity through in silico modeling, targeting the VEGFr receptor. This highlights the compound's potential as a novel anticancer agent (Sharma, Anthal, Geetha, Al-Ostoot, Eissa Mohammed, Khanum, Sridhar, & Kant, 2018).

Advanced Material Science

- A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of PMMA hybrid networks in air atmosphere showcased the application of advanced materials in polymer science. This research demonstrates the potential for creating robust polymer/filler networks with improved thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).

Structural and Pharmaceutical Analysis

- Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides were studied, revealing the potential for developing new photoluminescent materials and pharmaceutical agents. This research contributes to our understanding of molecular interactions and their applications in drug development and material science (Karmakar, Sarma, & Baruah, 2007).

Propriétés

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-7-5-9-16(14(12)3)19-18(20)11-21-17-10-6-8-13(2)15(17)4/h5-10H,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQBWPOSZCUEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)